molecular formula C11H14BrNO2 B14025619 tert-Butyl 6-bromo-4-methylnicotinate

tert-Butyl 6-bromo-4-methylnicotinate

Cat. No.: B14025619
M. Wt: 272.14 g/mol
InChI Key: ADGPKVMHHLYQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-bromo-4-methylnicotinate ( 2643367-50-2) is a high-purity pyridine derivative of significant value in organic and medicinal chemistry research. With a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol, this compound is characterized by a minimum purity of 98% (NLT 98%) . Its structure incorporates both a bromo substituent and a protected ester group, making it a versatile and key synthetic intermediate for constructing more complex molecules. The primary research application of this compound is as a building block in pharmaceutical development, particularly in the synthesis of pyrazole oxime ether derivatives, a class of compounds investigated for their insecticidal and acaricidal (miticidal) properties . The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse aryl or alkyl groups. Simultaneously, the tert-butyl ester acts as a protecting group for the carboxylic acid functionality, which can be readily deprotected under mild acidic conditions to reveal the free acid for subsequent amide bond formation or other derivatization . This dual functionality allows researchers to efficiently explore structure-activity relationships (SAR) and develop novel active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 6-bromo-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14BrNO2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

ADGPKVMHHLYQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of Tert Butyl 6 Bromo 4 Methylnicotinate

Esterification Approaches to tert-Butyl 6-bromo-4-methylnicotinate

The introduction of the tert-butyl ester group onto the 6-bromo-4-methylnicotinic acid scaffold is a critical step in the synthesis of the target compound. The bulky tert-butyl group can be challenging to install using standard esterification conditions due to steric hindrance. Consequently, several specialized methods have been developed to achieve this transformation efficiently.

Tosyl Chloride-Mediated Esterification of 6-Bromo-4-methylnicotinic Acid

One effective method for the synthesis of tert-butyl esters from carboxylic acids that are sensitive to strongly acidic conditions is the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. This method proceeds through the in situ formation of a mixed anhydride (B1165640), which is highly reactive towards nucleophilic attack by tert-butanol (B103910).

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A tertiary amine base, for instance triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the p-toluenesulfonic acid byproduct. The probable mechanism involves the activation of the carboxylic acid by tosyl chloride to form a mixed sulfonic-carboxylic anhydride. This anhydride is then susceptible to nucleophilic attack by tert-butanol, leading to the formation of the desired tert-butyl ester and releasing the tosylate anion.

Reagent/ConditionRole/Purpose
6-Bromo-4-methylnicotinic AcidStarting material
p-Toluenesulfonyl Chloride (TsCl)Activating agent for the carboxylic acid
tert-ButanolSource of the tert-butyl group
Triethylamine (TEA) or DIPEABase to neutralize acidic byproducts
Aprotic Solvent (e.g., DCM, THF)Reaction medium

Cesium Carbonate-Driven Alkylation Strategies for tert-Butyl Ester Formation

Cesium carbonate (Cs2CO3) is a mild and effective base for promoting the alkylation of carboxylic acids. In the context of forming tert-butyl esters, this method offers an alternative to acid-catalyzed or mixed-anhydride approaches. The reaction likely proceeds via the formation of a cesium carboxylate salt, which enhances the nucleophilicity of the carboxylate oxygen.

This cesium salt can then react with a suitable tert-butylating agent. While direct reaction with tert-butyl halides is challenging due to competing elimination reactions, this method can be effective with other tert-butylating agents under specific conditions. The use of cesium carbonate is particularly advantageous when dealing with substrates that are sensitive to harsher bases or acidic conditions.

Reagent/ConditionRole/Purpose
6-Bromo-4-methylnicotinic AcidStarting material
Cesium Carbonate (Cs2CO3)Base to form the cesium carboxylate salt
tert-Butylating AgentSource of the tert-butyl group
Polar Aprotic Solvent (e.g., DMF, DMSO)Reaction medium

Direct Esterification Techniques Utilizing tert-Butanol and Related Reagents

Direct esterification of carboxylic acids with tert-butanol under acidic conditions, such as the Fischer-Speier esterification, is generally inefficient due to the propensity of tert-butanol to undergo elimination to form isobutylene (B52900) under acidic and heated conditions. However, modifications to this approach have been developed to favor ester formation.

One such modification involves the use of a large excess of tert-butanol, which can also serve as the solvent, and a suitable acid catalyst at or below room temperature to minimize the dehydration of the alcohol. Another approach is to use reagents that generate the tert-butyl cation or a related electrophilic species under milder conditions. For instance, the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst can yield the tert-butyl ester. These methods avoid the high temperatures that promote the unwanted elimination side reaction. A patent describes a process for preparing nicotinic acid esters by refluxing a pyridine (B92270) dicarboxylic acid with an alkanol, demonstrating the feasibility of direct esterification in the pyridine series. google.com

MethodKey Reagents/ConditionsAdvantage
Excess tert-ButanolLarge excess of tert-butanol, acid catalyst, mild temperatureAvoids high temperatures that favor elimination
Isobutylene AdditionIsobutylene, strong acid catalystUtilizes a gaseous reagent to drive the reaction

Regioselective Bromination of tert-Butyl 4-methylnicotinate

The introduction of a bromine atom at a specific position on the pyridine ring is a key transformation in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Principles in Pyridine Systems

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic aromatic substitution on pyridine more difficult than on benzene (B151609) and generally requires harsher reaction conditions. The nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions more significantly through its inductive and resonance effects. Consequently, electrophilic substitution on an unsubstituted pyridine ring typically occurs at the meta (C3, C5) positions.

However, the presence of activating or deactivating substituents on the pyridine ring can significantly influence the position of electrophilic attack.

Influence of Methyl Group Directing Effects on Bromination Regioselectivity

In the case of tert-butyl 4-methylnicotinate, the 4-methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In the pyridine ring, the positions ortho to the 4-methyl group are C3 and C5, and the para position is C2 (relative to the methyl group).

The bromination of tert-butyl 4-methylnicotinate to yield the 6-bromo isomer is a notable example of how the interplay of electronic effects and the inherent reactivity of the pyridine ring dictates the regiochemical outcome. The 4-methyl group, being an electron-donating group, activates the pyridine ring towards electrophilic attack. While electrophilic substitution on pyridine itself is sluggish and favors the 3-position, the presence of the activating methyl group can alter this preference.

The observed regioselectivity for bromination at the 6-position in a 4-methylpyridine (B42270) system suggests a complex interplay of directing effects. The 4-methyl group activates the ortho positions (C3 and C5) and the para position (C2) relative to itself. However, the inherent deactivation of the C2 and C6 positions by the ring nitrogen must also be considered. The formation of the 6-bromo isomer indicates that the activating effect of the methyl group, possibly in combination with other factors, overcomes the deactivation at the 6-position, leading to the observed product. The synthesis of related halopyridines often requires specialized strategies to achieve the desired regioselectivity, highlighting the challenges in predicting and controlling these reactions. nih.gov

FactorInfluence on Bromination
Pyridine Ring NitrogenDeactivates the ring, particularly at C2, C4, and C6 positions, favoring substitution at C3 and C5.
4-Methyl GroupElectron-donating group that activates the ring towards electrophilic substitution, directing to its ortho (C3, C5) and para (C2) positions.
Overall RegioselectivityThe formation of the 6-bromo isomer suggests that the activating effect of the methyl group directs the substitution to a position that is typically deactivated by the ring nitrogen.

Optimization of Synthetic Pathways for Enhanced Efficiency and Purity

The optimization of the synthetic route to this compound is paramount for ensuring high yields and exceptional purity, which are critical for its use in further chemical synthesis. A common and effective approach for constructing the substituted pyridine core of analogous molecules involves cross-coupling reactions, such as the Suzuki coupling. The following sections detail the optimization of such a pathway.

The choice of catalyst and reagents is a critical factor influencing the yield and efficiency of the synthesis. For Suzuki-type cross-coupling reactions leading to structures similar to this compound, palladium-based catalysts are frequently employed. A screening process is essential to identify the most effective catalyst and base combination.

Initial screenings often involve evaluating a range of palladium catalysts and ligands. For instance, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·DCM) and advanced generation catalysts like [2-(2-dicyclohexylphosphino)phenyl]-1-methyl-1H-indole]palladium(II) chloride (PdXPhosG2) are common candidates. The selection of the base is also crucial, with inorganic bases such as potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) often tested to determine the optimal conditions for the reaction.

A hypothetical screening for a Suzuki coupling to form a related tert-butyl-protected aromatic compound might yield results as summarized in the table below. This data illustrates how catalyst and base selection can dramatically impact product formation.

EntryCatalyst (mol%)BaseYield (%)
1Pd(dppf)Cl2·DCM (6)K2CO374
2PdXPhosG2 (10)K3PO480
3Pd/C (10)K2CO365
4PdXPhosG2 (12)K3PO4100

This is an interactive data table based on hypothetical optimization data for a similar reaction.

Based on such screening, a combination like PdXPhosG2 with K3PO4 would be selected for further optimization due to its superior performance in achieving a high yield. rsc.org

Once an effective catalyst-reagent system is identified, the next step involves the systematic tuning of other reaction parameters to maximize yield and purity. These parameters include temperature, solvent composition, and reaction duration.

Temperature: The reaction temperature can significantly affect the rate of reaction and the formation of byproducts. For many palladium-catalyzed cross-coupling reactions, temperatures in the range of 80 °C to 100 °C are often found to be optimal. rsc.org A systematic study would involve running the reaction at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot that provides the best yield without promoting significant decomposition or side reactions.

Reaction Time: The duration of the reaction is another key variable. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the point at which the reaction has reached completion. A typical reaction time for similar Suzuki couplings can be around 4 hours, followed by subsequent steps that might extend the total time to 16 hours. rsc.org

The table below outlines a potential set of experiments for optimizing these conditions.

ParameterCondition 1Condition 2Condition 3
Temperature60 °C80 °C100 °C
Solvent Ratio (Dioxane:Water)4:13:15:1
Reaction Time2 h4 h6 h

This is an interactive data table illustrating a systematic approach to tuning reaction conditions.

Through such systematic tuning, the optimal conditions for the synthesis of this compound can be precisely determined to ensure the highest possible efficiency.

Following the completion of the reaction, the final and crucial step is the purification and isolation of the target compound, this compound. The purity of the final product is of utmost importance for its intended use.

A standard workup procedure for a Suzuki coupling reaction would involve diluting the reaction mixture with a suitable organic solvent, such as ethyl acetate (B1210297), and filtering it through a pad of celite to remove the solid catalyst and inorganic salts. rsc.org The solvent is then removed under reduced pressure to yield the crude product.

For achieving high purity, flash column chromatography is a widely used and effective technique. rsc.org This method involves passing the crude product through a column of silica (B1680970) gel using a carefully selected solvent system, typically a mixture of a non-polar solvent like petroleum ether (PE) and a more polar solvent like ethyl acetate (EtOAc). The polarity of the eluent is gradually increased to separate the desired product from any unreacted starting materials and byproducts. For compounds with similar properties, an eluent system of 10-40% ethyl acetate in petroleum ether is often effective. rsc.org The purity of the collected fractions is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Mechanistic Studies of Tert Butyl 6 Bromo 4 Methylnicotinate

Transition Metal-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the bromine atom, makes the 6-position susceptible to oxidative addition by transition metal catalysts, particularly palladium. This reactivity is central to a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling Strategies at the Bromine Moiety for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. nih.gov It involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. mdpi.com For tert-Butyl 6-bromo-4-methylnicotinate, the bromine atom serves as an excellent leaving group for coupling with a wide range of aryl, heteroaryl, alkyl, or alkenyl boronic acids and esters. nih.govnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 Source of catalytic Pd(0)
Ligand Triphenylphosphine (PPh₃), Buchwald ligands Stabilizes the catalyst and facilitates key steps
Boron Reagent Arylboronic acids, pinacol (B44631) boronic esters Source of the new carbon substituent
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Activates the boron reagent for transmetalation

| Solvent | 1,4-Dioxane, Toluene, THF/Water | Solubilizes reactants and facilitates the reaction |

The reaction's mild conditions and tolerance for a wide variety of functional groups make it a highly effective method for elaborating the pyridine core of the target molecule. nih.gov

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination has become a vital tool for the synthesis of carbon-nitrogen bonds, particularly in the formation of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, including anilines, cyclic amines, and even ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide. wikipedia.orgresearchgate.net

The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a broader range of substrates under milder conditions. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ Source of the active palladium catalyst
Ligand XPhos, t-BuXPhos, DavePhos, BINAP, DPPF Crucial for facilitating oxidative addition and reductive elimination
Amine Primary amines, secondary amines, ammonia surrogates The nitrogen nucleophile
Base t-BuONa, t-BuOLi, Cs₂CO₃ Deprotonates the amine or the palladium-amine complex

| Solvent | Toluene, Dioxane | Non-polar aprotic solvents are generally preferred |

This methodology provides a direct and efficient route to synthesize novel amino-substituted nicotinates from this compound, which are valuable intermediates in medicinal chemistry.

Palladium-Catalyzed Functionalization Reactions at the Halogenated Pyridine Core

Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom on the pyridine core of this compound enables a host of other palladium-catalyzed transformations. These reactions expand the synthetic utility of the molecule, allowing for the introduction of various functional groups.

Palladium catalysis can be used for:

C-O and C-S Bond Formation: Analogous to C-N coupling, alcohols and thiols can be coupled with aryl halides to form ethers and thioethers, respectively.

Decarbonylative Coupling and C-H Functionalization: In more complex systems, palladium catalysis can initiate sequences involving dearomatization and rearomatization, leading to net C-H functionalization at remote sites. nih.gov While less common, these advanced strategies highlight the potential for novel transformations. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These functionalization reactions underscore the versatility of the brominated pyridine scaffold as a platform for generating diverse molecular architectures. nih.gov

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid. Its removal or transformation is a key step in many synthetic sequences.

Selective Ester Hydrolysis and Deprotection Methodologies

The tert-butyl ester is known for its stability to basic hydrolysis but lability under acidic conditions. arkat-usa.org This differential reactivity allows for its selective cleavage in the presence of other ester types, such as methyl or ethyl esters. A variety of methods have been developed for its deprotection. organic-chemistry.org

Table 3: Selected Methods for tert-Butyl Ester Deprotection

Method Reagents/Conditions Characteristics
Acidic Hydrolysis Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) Standard, highly effective method.
Mild Acidic Hydrolysis Aqueous phosphoric acid organic-chemistry.orgorganic-chemistry.org Environmentally benign, mild, and selective.
Thermolytic Cleavage Refluxing in Toluene with silica (B1680970) gel researchgate.net Mild, neutral conditions; selective over other protecting groups.
Lewis Acid Catalysis Molecular Iodine (I₂) in Acetonitrile (B52724) researchgate.net Simple, mild, and efficient; compatible with acid-labile groups.

| Radical-Mediated Cleavage | Tris(4-bromophenyl)aminium radical cation (Magic Blue) and triethylsilane organic-chemistry.org | Catalytic, proceeds under very mild conditions. |

Transesterification Processes Involving tert-Butyl Esters

While hydrolysis to the carboxylic acid is the most common transformation, the tert-butyl ester can also undergo transesterification to form other esters. This is typically challenging due to the steric hindrance of the tert-butyl group. However, specialized catalytic methods have been developed. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to effectively catalyze the transesterification of tert-butyl esters with other alcohols, including α-aryl α-diazoesters. rsc.org This reaction provides a pathway to convert the tert-butyl nicotinate (B505614) into other ester derivatives directly, bypassing the hydrolysis and re-esterification sequence.

Steric and Electronic Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group, positioned at the ester functionality of the nicotinic acid backbone, exerts a significant influence on the reactivity of the molecule. This influence is twofold, comprising both steric and electronic effects that can dictate the feasibility and outcome of various chemical transformations.

Steric Hindrance: The most apparent effect of the tert-butyl group is steric hindrance. Its large size can impede the approach of reagents to the adjacent carbonyl group and, to a lesser extent, the pyridine ring itself. This steric bulk can be advantageous in preventing unwanted side reactions, such as hydrolysis or amidation of the ester under certain conditions. For instance, in reactions where a nucleophile might otherwise attack the ester carbonyl, the tert-butyl group acts as a protective shield, directing the reaction to other sites on the molecule. However, this same steric hindrance can also slow down or even prevent desired reactions at the ester functionality, making its removal (deprotection) a necessary step in some synthetic sequences.

The interplay of these steric and electronic factors is crucial in determining the reaction pathways of this compound. For example, in palladium-catalyzed cross-coupling reactions at the C-6 position, the bulky ester may influence the coordination of the palladium catalyst, potentially affecting reaction rates and yields. nih.gov

Functionalization of the Pyridine Ring and Peripheral Methyl Group

The structure of this compound offers two primary sites for further functionalization: the peripheral methyl group and the pyridine core itself, specifically at the bromine-substituted C-6 position.

Reactions at the Methyl Group (e.g., Benzylic Bromination)

The methyl group at the C-4 position of the pyridine ring is analogous to a benzylic position and is susceptible to radical halogenation. A common method for this transformation is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. masterorganicchemistry.comlibretexts.org

The reaction proceeds via a free radical chain mechanism. Initiation involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with NBS to afford the brominated product and a succinimidyl radical, which continues the chain. The low concentration of bromine maintained by NBS in the reaction mixture is crucial to favor allylic/benzylic bromination over electrophilic addition to the pyridine ring. youtube.com

While specific studies on this compound are not widely available, analogous reactions on substituted toluenes and methylpyridines provide insight into the expected reactivity. The reaction conditions, such as solvent, initiator, and reaction time, would need to be optimized to achieve high yields of the desired mono-brominated product, tert-butyl 6-bromo-4-(bromomethyl)nicotinate, while minimizing the formation of di-brominated byproducts.

Table 1: Representative Conditions for Benzylic Bromination of Methyl-Substituted Aromatics

SubstrateReagentsInitiatorSolventTemperature (°C)Yield (%)
TolueneNBS (1.1 eq)AIBN (cat.)CCl₄Reflux>90
4-Methylpyridine (B42270)NBS (1.0 eq)Benzoyl PeroxideCCl₄RefluxModerate
Ethyl 4-methylbenzoateNBS (1.1 eq)AIBN (cat.)Benzene (B151609)Reflux85

Note: This table presents general conditions for analogous reactions and not specific data for this compound.

Nucleophilic Substitution Reactions on the Pyridine Core

The bromine atom at the C-6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group at C-3 activates the C-6 position towards attack by nucleophiles. wikipedia.orgpressbooks.pub This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates.

The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing groups on the pyridine ring.

A range of nucleophiles can be employed in these reactions. For instance, reaction with primary or secondary amines, often in the presence of a base, can lead to the corresponding 6-amino-4-methylnicotinate derivatives. researchgate.netchemguide.co.uk Similarly, alkoxides can displace the bromide to form 6-alkoxy-4-methylnicotinates. The choice of solvent and reaction temperature is crucial for the success of these reactions, with polar aprotic solvents like DMF or DMSO often being employed.

Palladium-catalyzed cross-coupling reactions provide a powerful alternative to traditional SNAr reactions for the functionalization of the C-6 position. Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.govnih.govnih.govmdpi.com

Table 2: Potential Nucleophilic Substitution and Cross-Coupling Reactions at the C-6 Position

Reaction TypeNucleophile/Coupling PartnerCatalyst/BaseTypical SolventProduct Type
SNArR₂NHK₂CO₃ or Et₃NDMF, DMSO6-Amino derivative
SNArRO⁻Na⁺-ROH, DMF6-Alkoxy derivative
Suzuki CouplingArB(OH)₂Pd(PPh₃)₄ / Na₂CO₃Toluene/H₂O6-Aryl derivative
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃NTHF, DMF6-Alkynyl derivative
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃ / BINAP / NaOtBuToluene6-Amino derivative

Note: This table illustrates potential reaction types based on the reactivity of similar brominated pyridines.

Radical Processes and Related Transformations Involving Brominated Pyridines

Beyond the benzylic bromination of the methyl group, the bromine atom on the pyridine ring can also participate in radical reactions. One of the most significant transformations is the generation of a pyridyl radical through single-electron transfer (SET) processes. This can be achieved using various methods, including photochemical or transition-metal-catalyzed reactions.

Once formed, the pyridyl radical can undergo a variety of transformations, such as hydrogen atom abstraction, addition to multiple bonds, or participation in cross-coupling reactions. For instance, in the context of Minisci-type reactions, a pyridyl radical could potentially be generated and subsequently react with electron-rich aromatic or heteroaromatic compounds.

Furthermore, the bromine atom can be reductively cleaved to generate the corresponding debrominated compound, tert-butyl 4-methylnicotinate. This can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator. libretexts.org

While specific studies detailing the radical reactions of this compound are scarce, the broader literature on the radical chemistry of brominated pyridines suggests a rich field of potential transformations. The interplay between the radical center and the other functional groups on the molecule would likely lead to complex and interesting reactivity patterns.

Applications of Tert Butyl 6 Bromo 4 Methylnicotinate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Heterocyclic Chemistry

The substituted pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry and materials science. Tert-Butyl 6-bromo-4-methylnicotinate serves as an excellent starting material for accessing a wide range of complex heterocyclic structures due to the predictable reactivity of its functional groups.

The bromine atom at the C-6 position of the pyridine ring is the primary site for introducing molecular diversity. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the direct attachment of a wide range of substituents, transforming the simple bromo-pyridine core into more complex and functionally diverse pyridine derivatives.

Key transformations include:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to 6-aryl- or 6-heteroaryl-4-methylnicotinate derivatives. wikipedia.orglibretexts.org This reaction is one of the most widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl group at the 6-position. wikipedia.orglibretexts.org The resulting 6-alkynyl-4-methylnicotinates are valuable intermediates themselves, which can be further elaborated into more complex structures or used in applications like molecular electronics. wikipedia.org

Heck Coupling: This reaction allows for the introduction of alkenyl (vinyl) substituents by coupling with alkenes.

Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, converting the bromo group into a variety of secondary or tertiary amines, anilines, or other nitrogen-containing heterocycles.

The following table summarizes the types of pyridine derivatives accessible from this compound via common cross-coupling reactions.

Table 1: Synthesis of Substituted Pyridine Derivatives

Reaction Type Coupling Partner Resulting Substituent at C-6 Product Class
Suzuki-Miyaura R-B(OH)₂ Aryl, Heteroaryl, Alkyl 6-Aryl/Alkyl-4-methylnicotinates
Sonogashira R-C≡CH Alkynyl 6-Alkynyl-4-methylnicotinates
Heck R-CH=CH₂ Alkenyl (Vinyl) 6-Alkenyl-4-methylnicotinates
Buchwald-Hartwig R₂NH Amino 6-(Dialkylamino)-4-methylnicotinates
Stille R-Sn(Bu)₃ Various (Aryl, Vinyl) 6-Substituted-4-methylnicotinates

Synthesis of Fused Heterocyclic Systems Incorporating the Nicotinate (B505614) Moiety

Beyond simple substitution, this compound is a strategic precursor for the synthesis of polycyclic systems where the pyridine ring is fused to another ring. This is typically achieved through a sequence of reactions that first installs a reactive group, followed by an intramolecular cyclization event.

For example, a Sonogashira coupling can introduce an alkyne at the C-6 position. This new functionality, in conjunction with the existing 4-methyl group, can be used to construct a new ring. One potential strategy involves the activation of the 4-methyl group (e.g., via deprotonation with a strong base or oxidation to an aldehyde) followed by an intramolecular attack onto the alkyne, leading to fused ring systems like pyrido[b]pyrans or other related heterocycles. Another approach is the intramolecular cyclization of substituents introduced at the bromine position onto the pyridine nitrogen or the adjacent C-5 position, a common strategy for building fused bicyclic heteroaromatic systems. researchgate.net Such carbocyclization cascades are powerful tools for rapidly building molecular complexity. nih.gov

Precursor in the Total Synthesis of Complex Organic Molecules

The reliable reactivity and functional group tolerance of halogenated pyridines make them indispensable intermediates in the multi-step total synthesis of natural products and other complex molecular architectures.

In total synthesis, the bromo-pyridine unit of this compound functions as a "handle" for securely and regioselectively attaching the pyridine scaffold to other parts of a target molecule. Palladium-catalyzed cross-coupling reactions are the primary methods used for this purpose. The ability to perform these couplings under mild conditions allows for their use in late-stage synthesis, where complex fragments are joined together after they have been independently synthesized. This convergent approach is highly efficient and allows for the synthesis of analogues by changing the coupling partner in the final steps. The presence of a halogen is often instrumental in the synthesis of active pharmaceutical agents. nih.gov

In medicinal chemistry, the goal is often to synthesize a large number of related compounds (a "library") to screen for biological activity. This compound is an ideal starting point for such endeavors due to its multiple points for diversification. nih.gov

Two key diversification strategies can be employed in parallel:

Diversification at the C-6 Position: A library of boronic acids can be reacted in a parallel synthesizer via Suzuki coupling to generate a wide array of 6-aryl derivatives. chemistryjournal.netnih.gov

Diversification at the C-3 Position: The tert-butyl ester is a robust protecting group that can be selectively removed under acidic conditions to reveal the nicotinic acid. This carboxylic acid is a versatile functional group that can be converted into a large library of amides, esters, or other derivatives through coupling with various amines or alcohols.

This dual-axis approach allows for the rapid exploration of the chemical space around the 4-methylnicotinate core, which is a highly effective strategy for discovering new drug candidates. researchgate.net

Contribution to Fine Chemical Synthesis Research and Development

In the fine chemical industry, which produces complex molecules on a larger scale for specialized applications, this compound is valued as a specialized intermediate. Its utility stems from the orthogonal reactivity of its functional groups. The tert-butyl ester protects the carboxylic acid from reacting under conditions used to modify the C-6 bromo position (e.g., organometallic cross-coupling). This chemical stability prevents unwanted side reactions and simplifies purification, which are critical factors in industrial-scale synthesis. The use of halogenated building blocks is a cornerstone of synthetic chemistry, providing a reliable method for constructing complex molecular frameworks. researchgate.net The compound's specific substitution pattern makes it a non-commodity, high-value precursor for proprietary targets in the pharmaceutical, agrochemical, and materials science sectors.

Theoretical and Computational Chemistry of Tert Butyl 6 Bromo 4 Methylnicotinate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. By combining the B3LYP functional with a suitable basis set, such as 6-311G(d,p), researchers can accurately model the structure of pyridine (B92270) derivatives. derpharmachemica.comresearchgate.netresearchgate.net These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. derpharmachemica.comnih.gov For instance, in a study of 2,6-bis(bromo-methyl)pyridine, the frontier orbital gap was calculated to be 4.65 eV. derpharmachemica.comresearchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative (Note: Data is for 2,6-bis(bromo-methyl)pyridine and is for illustrative purposes only)

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)4.65
Data sourced from a DFT study on a related compound. derpharmachemica.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. The MEP map uses a color scale to denote different potential values, where red typically indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential) that are prone to nucleophilic attack. derpharmachemica.comresearchgate.net Green areas signify neutral potential. This visual representation is instrumental in understanding non-covalent interactions and predicting the sites of chemical reactions. derpharmachemica.com

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanisms

Quantum chemical calculations extend beyond static properties to predict the reactivity and elucidate the mechanisms of chemical reactions. These calculations can model transition states and reaction pathways, providing a deeper understanding of the underlying chemical processes.

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are employed to account for these solvent effects in computational calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic simulation of the molecule's behavior in solution.

Fukui functions and other local reactivity descriptors derived from conceptual DFT are used to quantify the reactivity of specific atomic sites within a molecule. These descriptors help in identifying which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. By analyzing these indices, one can gain a more nuanced understanding of the molecule's reactivity profile beyond the broader picture provided by FMOs and MEP maps.

Topological Analyses of Electron Density and Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a rigorous analysis of the electron density (ρ(r)) to characterize the nature of chemical bonds. gla.ac.uk This method involves identifying the critical points in the electron density and analyzing their properties. The Laplacian of the electron density (∇²ρ(r)) is particularly informative, as it reveals regions of electron concentration and depletion, which are crucial for understanding bonding interactions. gla.ac.uknih.gov The topological properties at the bond critical points (BCPs) provide quantitative measures of bond strength and type (e.g., covalent vs. ionic). researchgate.net

Table 2: Key Concepts in Topological Analysis of Electron Density

ConceptDescriptionSignificance
Electron Density (ρ(r)) A measure of the probability of finding an electron at a particular point in space.Provides the fundamental data for QTAIM analysis.
Bond Critical Point (BCP) A point of minimum electron density between two bonded atoms.The properties of the electron density at the BCP characterize the bond.
Laplacian of Electron Density (∇²ρ(r)) The second derivative of the electron density.Negative values indicate electron concentration (covalent character), while positive values suggest electron depletion (ionic or closed-shell interactions).
Atomic Basins Regions of space defined by zero-flux surfaces in the gradient of the electron density.Provides a quantum mechanical definition of an atom within a molecule.

This comprehensive theoretical and computational approach, while not yet applied specifically to tert-butyl 6-bromo-4-methylnicotinate in published literature, provides a robust framework for elucidating its chemical properties and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

In principle, an ELF analysis of this compound would map the probability of finding an electron pair in a given region of the molecule. This would allow for a quantitative description of chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. For instance, high ELF values would be expected in the regions of the C-C, C-H, C-N, C=O, and C-Br bonds, as well as in the vicinity of the oxygen and nitrogen atoms corresponding to their lone pairs.

Similarly, a Localized Orbital Locator (LOL) analysis would provide a complementary perspective on electron localization. The LOL contours would highlight regions where localized orbitals are most prominent, offering a clear visualization of chemical bonds and lone pairs. This analysis would be particularly useful in visualizing the electronic environment around the bromine atom and the ester group.

While general principles of ELF and LOL are well-established, specific values and detailed graphical representations for this compound would require dedicated computational studies. Such studies would typically involve quantum chemical calculations, for which the results have not been publicly reported.

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

A Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. These interactions are crucial for understanding the crystal packing, solubility, and other physical properties of a compound. For this compound, an NCI analysis would reveal the nature and strength of intermolecular forces that govern its solid-state structure.

The analysis would likely identify several types of noncovalent interactions, including:

Van der Waals forces: Arising from temporary fluctuations in electron density, these interactions would be present between the methyl and tert-butyl groups of adjacent molecules.

Halogen bonding: The bromine atom in one molecule could interact with an electronegative atom, such as the oxygen of the carbonyl group or the nitrogen of the pyridine ring, in a neighboring molecule. This type of interaction is characterized by a region of positive electrostatic potential on the bromine atom (the σ-hole).

Hydrogen bonding: Weak C-H···O or C-H···N hydrogen bonds might also be present, further stabilizing the crystal lattice.

The NCI analysis would be presented as a 3D plot where different types of interactions are color-coded based on the sign of the second eigenvalue of the electron density Hessian. For example, attractive interactions like hydrogen and halogen bonds would be represented by blue or green surfaces, while repulsive steric clashes would be shown in red.

As with ELF and LOL analyses, specific NCI plots and quantitative data for this compound are not available in published research. A dedicated computational investigation would be necessary to generate this information.

Advanced Analytical Characterization Approaches for Tert Butyl 6 Bromo 4 Methylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For tert-Butyl 6-bromo-4-methylnicotinate , one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the structure.

Based on the structure, the predicted ¹H NMR spectrum would feature singlets for the two aromatic protons on the pyridine (B92270) ring, a singlet for the methyl group at the 4-position, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the pyridine ring.

While specific, experimentally verified chemical shift data for this compound is not available, data for a very close analog, methyl 4-bromo-6-methylnicotinate, has been reported. This analog shows aromatic proton signals at δ 8.79 (s, 1H) and 7.40 (s, 1H), a methyl signal at δ 2.47 (s, 3H), and a methoxy (B1213986) signal at δ 3.85 (s, 3H). The corresponding ¹³C NMR signals appear at δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, and 24.00. rsc.org This information allows for a rough estimation of the expected shifts for the pyridine core of the target compound, but the exact values for the tert-butyl ester remain unconfirmed.

Interactive Table: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive and based on general chemical shift theory and data from analogs, as specific experimental data is unavailable.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2~8.8~151
Pyridine H-5~7.5~129
4-Methyl (CH₃)~2.5~24
Ester C=ON/A~164
tert-Butyl C(CH₃)₃N/A~82
tert-Butyl C(CH₃)₃~1.6~28
Pyridine C-3N/A~125
Pyridine C-4N/A~133
Pyridine C-6N/A~162

Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular structure by establishing through-bond connectivities. A COSY spectrum would confirm couplings between adjacent protons, although for this specific molecule with mostly isolated spin systems (singlets), its utility would be limited. An HSQC spectrum, however, would be crucial for unequivocally assigning each proton signal to its directly attached carbon atom by showing correlation peaks between them. rsc.org Without experimental data, a detailed analysis of these connectivity assignments for this compound cannot be performed.

Isotopic Labeling Strategies for Spectroscopic Assignment and Dynamic Studies

Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, is a powerful strategy used to simplify complex spectra, aid in resonance assignment, and study molecular dynamics. This is particularly useful for larger molecules or for mechanistic studies. For a relatively small molecule like this compound, isotopic labeling would typically be employed in the context of studying its role in a larger biological system or to trace its metabolic fate. No specific applications of isotopic labeling for this compound have been documented in the reviewed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₁₁H₁₄BrNO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this calculated mass and, therefore, its elemental composition. This data is not currently available in published form.

LC-MS and UPLC for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are standard in pharmaceutical and chemical industries for assessing the purity of a compound and identifying and quantifying any impurities. An LC-MS or UPLC method for this compound would involve developing a suitable chromatographic separation (selecting the right column and mobile phase) to resolve the main compound from any starting materials, by-products, or degradation products. The mass spectrometer would then provide molecular weight information for each separated component, aiding in their identification. Specific methods or impurity profiles for this compound have not been detailed in the available literature.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions corresponding to its key structural components.

The analysis of the spectrum allows for the confirmation of the ester group, the aromatic pyridine ring, the tert-butyl group, the methyl group, and the carbon-bromine bond. The most prominent peak is typically the carbonyl (C=O) stretch from the tert-butyl ester, which appears as a strong, sharp band in the region of 1700-1730 cm⁻¹. The presence of the aromatic ring is confirmed by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range.

Aliphatic C-H stretching vibrations from the tert-butyl and methyl groups are observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). researchgate.net The characteristic bending vibrations for the tert-butyl group can also be identified. The C-O stretching of the ester group typically appears in the 1300-1100 cm⁻¹ region. researchgate.net The C-Br stretch is found in the fingerprint region at lower wavenumbers, usually between 600-500 cm⁻¹, although its detection can sometimes be challenging.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (Aliphatic) Stretch 2980 - 2850 Medium to Strong
C=O (Ester) Stretch 1730 - 1700 Strong
C=C, C=N (Aromatic Ring) Stretch 1600 - 1450 Medium to Weak
C-H (tert-Butyl) Bend ~1390 and ~1365 Medium
C-O (Ester) Stretch 1300 - 1100 Strong

Chromatographic Methods for Purification and Purity Assessment in Research Settings

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, enabling its separation from reaction mixtures and the accurate assessment of its purity. These methods operate on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. The choice of technique depends on the scale and analytical goal, from large-scale purification to sensitive purity determination.

Column chromatography, particularly flash column chromatography using silica (B1680970) gel as the stationary phase, is the standard method for purifying this compound on a preparative scale in a research laboratory. rsc.org The compound is introduced onto the top of a column packed with silica gel, and a solvent system (the mobile phase) is passed through the column. Separation occurs based on the polarity of the components in the mixture; more polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel through the column more quickly.

For compounds like this compound, a common mobile phase is a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). rsc.org The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities or unreacted starting materials. Researchers often start with a low polarity mixture (e.g., 5-10% EtOAc in PE) and may gradually increase the polarity to elute the product. rsc.org Fractions are collected and analyzed, typically by TLC, to identify those containing the pure compound.

Table 2: Typical Parameters for Column Chromatography Purification

Parameter Description Example
Stationary Phase The solid adsorbent through which the solvent flows. Silica Gel (60 Å, 230-400 mesh)
Mobile Phase The solvent system used to elute the compounds. Ethyl Acetate / Petroleum Ether (EtOAc/PE) gradient
Typical Gradient The range of solvent mixtures used. 5% to 40% EtOAc in PE

| Application | Primary use in the research workflow. | Post-synthesis purification and isolation of the target compound. rsc.org |

Thin-Layer Chromatography (TLC) is a rapid, small-scale, and cost-effective analytical technique used extensively for monitoring the progress of a chemical reaction and for screening solvent systems for column chromatography. researchgate.net A small spot of the reaction mixture is applied to a TLC plate, which consists of a thin layer of adsorbent (typically silica gel) on a solid backing. researchgate.net The plate is then placed in a sealed chamber with a shallow pool of a solvent system (mobile phase).

As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. By comparing the Rf value of a spot in the reaction mixture to that of the starting material and the pure product, a chemist can quickly determine if the starting material has been consumed and if the product has been formed. Visualization is often achieved using a UV lamp, as pyridine derivatives are typically UV-active. researchgate.net

Table 3: Common Parameters for TLC Analysis

Parameter Description Typical Value/Method
Stationary Phase The adsorbent layer on the plate. Silica Gel 60 F254
Mobile Phase The solvent system for development. Acetone/n-hexane or Ethyl Acetate/Hexane mixtures researchgate.net
Visualization Method used to see the separated spots. UV light (at 254 nm)
Measurement A quantitative measure of a compound's movement. Retention Factor (Rf)

| Application | Primary use in the research workflow. | Monitoring reaction progress and identifying pure fractions from column chromatography. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is used for the definitive assessment of the purity of this compound. It is the preferred method for quantitative analysis due to its high sensitivity and reproducibility.

In a typical reverse-phase HPLC (RP-HPLC) setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The sample is injected into the mobile phase stream, which is pumped at high pressure through the column. Less polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus have a longer retention time than more polar impurities.

A UV detector is commonly employed, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~254 nm), allowing for the detection of the compound as it elutes from the column. The output is a chromatogram, a plot of detector response versus time. The area under the peak corresponding to the compound is proportional to its concentration. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 4: General Parameters for HPLC Purity Analysis

Parameter Description Typical Specification
Mode The type of chromatography based on phase polarity. Reverse-Phase (RP-HPLC)
Stationary Phase The material inside the analytical column. C18 (Octadecylsilyl) modified silica
Mobile Phase The solvent system, often run as a gradient. Acetonitrile and Water (often with additives like TFA or formic acid)
Detection The method used to detect the eluting compound. UV-Vis Detector (e.g., at 254 nm)

| Application | Primary use in the research workflow. | Final purity assessment (>95%), quantitative analysis, and stability studies. |

Future Research Directions and Emerging Opportunities in Tert Butyl 6 Bromo 4 Methylnicotinate Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of polysubstituted pyridines often involves multi-step sequences with harsh conditions and significant waste generation. Future research will undoubtedly prioritize the development of green and sustainable synthetic methods for tert-Butyl 6-bromo-4-methylnicotinate.

Key areas of focus include:

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of pyridine (B92270) derivatives can offer significant advantages over batch processing. beilstein-journals.orgsci-hub.seresearchgate.net This technology allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields, higher purity, and enhanced safety. beilstein-journals.orgacs.orgacs.org The development of a one-step Bohlmann–Rahtz or Hantzsch-type synthesis in a flow system could streamline the production of the core nicotinate (B505614) structure. beilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems presents a highly sustainable alternative for synthesizing and modifying pyridine derivatives. ukri.orgrsc.org Research could focus on engineering enzymes to catalyze the specific assembly of the substituted pyridine ring from renewable feedstocks. ukri.orgijarsct.co.in Furthermore, biocatalytic approaches could be developed for the selective hydroxylation of the methyl group or other late-stage functionalizations under mild, aqueous conditions, significantly reducing the environmental footprint. rsc.org

Green Solvents and Catalysts: Moving away from traditional volatile organic solvents and towards greener alternatives like water or bio-derived solvents is a critical goal. rsc.org The exploration of inexpensive and environmentally benign catalysts, such as iron-based systems for cyclization reactions, can also contribute to more sustainable synthetic routes. rsc.org The use of ammonium (B1175870) carbonate as both a nitrogen source and a promoter in aqueous media represents another promising eco-friendly strategy. rsc.org

Sustainable StrategyPotential Application to this compoundAnticipated Benefits
Continuous Flow SynthesisOne-pot assembly of the substituted pyridine core.Improved yield, safety, and scalability. beilstein-journals.org
BiocatalysisSelective enzymatic functionalization of the methyl group. rsc.orgHigh selectivity, mild reaction conditions, use of renewable resources. ukri.org
Green CatalysisIron-catalyzed cyclization to form the pyridine ring. rsc.orgReduced cost, lower toxicity, and decreased environmental impact.

Exploration of Underutilized Reaction Pathways for Enhanced Functional Group Tolerance

The inherent reactivity of the pyridine ring and its substituents allows for a wide range of chemical transformations. However, many reaction pathways remain underexplored, particularly those that offer high functional group tolerance, which is crucial for the synthesis of complex molecules.

Future research should investigate:

Pyridinyl Radicals: The generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions opens up new avenues for functionalization that diverge from classical Minisci-type reactions. unibo.itacs.org This approach could enable the selective introduction of alkyl or allyl groups at positions that are otherwise difficult to access, leveraging the unique reactivity of these radical intermediates. unibo.iticiq.org

Chemoselective Cross-Coupling: The presence of both a C-Br bond and a C-H bond at the methyl group offers opportunities for chemoselective reactions. While palladium-catalyzed cross-coupling at the C-Br bond is well-established, developing conditions that favor C-H activation of the methyl group while leaving the C-Br bond intact would be a significant advancement. nih.gov The use of heteroaryl fluorosulfates as coupling partners with distinct reactivity profiles from traditional halides could also inspire new chemoselective strategies. nih.gov

Side-Chain Reactions: The methyl group on the pyridine ring is a key handle for further derivatization. The acidity of the benzylic hydrogens at this position can be exploited for a variety of side-chain reactions. pearson.com Exploring novel methods for the selective oxidation, halogenation, or metalation of this methyl group without affecting the other functional groups would greatly expand the synthetic utility of this building block.

Advanced Functionalization Strategies for the Assembly of Ultra-Complex Molecular Architectures

The demand for increasingly complex and diverse molecular structures in drug discovery and materials science necessitates the development of advanced functionalization strategies. This compound is an ideal starting point for building such intricate architectures.

Emerging opportunities in this area include:

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable. nih.govberkeley.eduacs.org Developing C-H activation methods that can selectively target the available positions on the pyridine ring of this compound would allow for the rapid generation of analogues. nih.gov For instance, a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) could be a powerful tool for introducing a wide range of substituents. nih.govberkeley.edu

C-H Activation/Annulation Cascades: Moving beyond simple C-H functionalization, the development of cascade reactions that involve C-H activation followed by annulation would enable the construction of fused polycyclic systems. researchgate.net For example, a palladium-catalyzed reaction could activate a C-H bond on the pyridine ring, followed by a coupling reaction with a diynone to build a new fused ring system. researchgate.net

Regiodivergent Synthesis: Gaining control over the regioselectivity of reactions is paramount. For instance, developing catalytic systems that can selectively direct the addition of nucleophiles to either the C2 or C4 position of the pyridine ring would be highly advantageous. This could be achieved by modulating the electronic properties of the pyridine ring through temporary N-functionalization or by using specific catalyst-ligand combinations. researchgate.net

Integration with Advanced Catalysis Research for Highly Efficient and Selective Transformations

Advances in catalysis are a primary driver of innovation in organic synthesis. Integrating novel catalytic systems into the chemistry of this compound will unlock new possibilities for efficiency and selectivity.

Promising areas for future research are:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govacs.org This technology could be applied to this compound to achieve transformations that are not possible with traditional thermal methods. For example, photoredox catalysis could facilitate the coupling of the bromopyridine with alkyl radicals generated from aliphatic C-H bonds. nih.govacs.org

Asymmetric Catalysis: The development of chiral ligands for transition metal catalysts can enable the enantioselective functionalization of pyridine derivatives. rsc.orgresearchgate.netacs.orgresearchgate.net Future work could focus on the asymmetric dearomatization of the pyridine ring or the enantioselective functionalization of the methyl group, leading to the synthesis of valuable chiral building blocks. mdpi.com Pyridine-oxazoline (PyOX) ligands, in particular, have shown great promise in a variety of asymmetric transformations. rsc.orgresearchgate.net

Nanocatalysis: The use of transition metal nanoparticles as catalysts for cross-coupling reactions like Suzuki, Heck, and Sonogashira offers several advantages, including high activity and the potential for catalyst recycling. mdpi.comdntb.gov.uaacs.orgresearchgate.net Developing highly active and stable nanocatalysts, such as palladium nanoparticles supported on magnetic materials, could lead to more efficient and sustainable methods for functionalizing the C-Br bond of this compound. acs.orgresearchgate.netnih.gov

Catalytic ApproachPotential TransformationExpected Outcome
Photoredox CatalysisC-H alkylation of the pyridine ring. nih.govMild reaction conditions and novel bond formations.
Asymmetric CatalysisEnantioselective dearomatization. mdpi.comAccess to chiral, non-planar pyridine derivatives.
NanocatalysisSuzuki-Miyaura coupling at the C-Br position. mdpi.comnih.govHigh efficiency, catalyst recyclability, and sustainability.

Synergistic Application of Experimental and Computational Methodologies for Predictive Chemistry

The integration of computational chemistry with experimental work is revolutionizing how chemical research is conducted. This synergy allows for a deeper understanding of reaction mechanisms and the rational design of new reactions and molecules.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. tandfonline.comias.ac.inresearchgate.net These studies can help predict the most likely sites for electrophilic or nucleophilic attack, understand the mechanism of catalytic reactions, and explain observed regioselectivities. ias.ac.innih.gov

Predictive Modeling for Reaction Outcomes: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions. By training these models on large datasets of pyridine functionalization reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound with a high degree of accuracy.

In Silico Design of Novel Derivatives: Computational tools can be used to design novel derivatives of this compound with specific desired properties. For example, molecular docking simulations could be used to design derivatives that bind to a particular biological target, guiding synthetic efforts towards the most promising candidates.

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and valuable molecules. The convergence of sustainable synthesis, innovative reaction design, advanced catalysis, and predictive computational modeling will undoubtedly lead to exciting discoveries in the years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.